molecular formula C31H28N2O6 B15084583 [2-ethoxy-4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate CAS No. 769150-41-6

[2-ethoxy-4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

Cat. No.: B15084583
CAS No.: 769150-41-6
M. Wt: 524.6 g/mol
InChI Key: UKRGFXWXAPQJFV-UZWMFBFFSA-N
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Description

This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxy, phenylmethoxy, and methoxybenzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-ethoxy-4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 4-phenylmethoxybenzoyl hydrazine with 2-ethoxy-4-formylphenyl 4-methoxybenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[2-ethoxy-4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-ethoxy-4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical research. Studies may focus on its effects on cellular processes and its potential as a therapeutic agent for various diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [2-ethoxy-4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into specific binding sites, thereby influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-ethoxy-4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate apart is its combination of functional groups, which confer unique chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

769150-41-6

Molecular Formula

C31H28N2O6

Molecular Weight

524.6 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C31H28N2O6/c1-3-37-29-19-23(9-18-28(29)39-31(35)25-12-14-26(36-2)15-13-25)20-32-33-30(34)24-10-16-27(17-11-24)38-21-22-7-5-4-6-8-22/h4-20H,3,21H2,1-2H3,(H,33,34)/b32-20+

InChI Key

UKRGFXWXAPQJFV-UZWMFBFFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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